molecular formula C24H23N5O3 B2576422 3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 877818-29-6

3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Numéro de catalogue B2576422
Numéro CAS: 877818-29-6
Poids moléculaire: 429.48
Clé InChI: MBBXOGCXSLSZQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is also known as Ibrutinib . It is a Bruton’s tyrosine kinase (BTK) inhibitor used for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Both CLL and MCL are B-cell non-Hodgkin lymphomas, characterized by treatment resistance and high rate of relapse .


Molecular Structure Analysis

The molecular formula of Ibrutinib is C25H24N6O2 . The structure includes a pyrazolo[3,4-d]pyrimidin-1-yl group attached to a piperidine ring, which is further connected to a but-3-en-2-yl group .


Physical And Chemical Properties Analysis

Ibrutinib has a melting point of 153-158°C, a predicted boiling point of 715.0±60.0 °C, and a density of 1.34. It is soluble in DMSO (up to at least 25 mg/ml) and is stable for 1 year from the date of purchase as supplied .

Applications De Recherche Scientifique

Molecular Synthesis and Modification

This compound, part of the imidazo[2,1-f]purine class, is involved in intricate molecular synthesis processes. For instance, it's synthesized through intramolecular alkylation, starting from specific nitrosopyrimidine derivatives, signifying its role in creating structurally complex molecules (Simo, Rybár, & Alföldi, 1998). Additionally, the compound is part of the synthesis and evaluation of derivatives aimed at binding serotonin and dopamine receptors, and inhibiting phosphodiesterases, which are crucial for neurological functions (Zagórska et al., 2016).

Biological Evaluation and Pharmacological Potential

This compound's derivatives are evaluated for their biological relevance, particularly in terms of receptor affinity and enzyme inhibition. Such evaluations are fundamental in the early stages of drug discovery and development, focusing on psychiatric and neurological disorders (Zagórska et al., 2016).

Adenosine Receptor Antagonism

The imidazo[2,1-f]purine derivatives, closely related to this compound, show potent and selective antagonistic activity on A3 adenosine receptors. This is crucial for conditions where modulation of adenosine receptors is therapeutic, such as inflammatory diseases, cancer, and neurological disorders (Baraldi et al., 2005).

Solid-Phase Synthesis Applications

The compound is involved in solid-phase synthesis methods, which are pivotal in high-throughput chemical synthesis, used in developing pharmaceuticals and conducting material science research (Karskela & Lönnberg, 2006).

Mécanisme D'action

Ibrutinib selectively binds to BTK, an essential component for B lymphocyte formation, differentiation, signaling, and survival, irreversibly inhibiting its activity. It effectively inhibits tumor cell proliferation and survival .

Safety and Hazards

Ibrutinib has several hazard statements including H360, H319, H315, H335, and H302. It is classified under GHS07 and GHS06 with a signal word of Danger .

Orientations Futures

Ibrutinib is a first-in-class innovative drug and was granted breakthrough therapy designation by the FDA in February 2013. It was approved for the treatment of MCL and CLL on November 13, 2013, and February 12, 2014, respectively . It is expected to become a new treatment option for CLL and MCL .

Propriétés

IUPAC Name

2-but-3-en-2-yl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-4-16(2)29-22(30)20-21(26(3)24(29)31)25-23-27(14-15-28(20)23)17-10-12-19(13-11-17)32-18-8-6-5-7-9-18/h4-13,16H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXOGCXSLSZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.